molecular formula C7H14ClNO3 B6219080 2-(2-amino-3-hydroxypropyl)cyclopropane-1-carboxylic acid hydrochloride CAS No. 2751620-70-7

2-(2-amino-3-hydroxypropyl)cyclopropane-1-carboxylic acid hydrochloride

Cat. No. B6219080
CAS RN: 2751620-70-7
M. Wt: 195.6
InChI Key:
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Description

2-(2-amino-3-hydroxypropyl)cyclopropane-1-carboxylic acid hydrochloride (2-AHPC) is an organic compound that has recently been gaining attention due to its potential applications in the field of scientific research. This compound has been studied for its ability to act as a prodrug, which can be used to deliver therapeutic agents to specific sites in the body. In addition, 2-AHPC has been shown to have biochemical and physiological effects, making it a promising compound for lab experiments.

Scientific Research Applications

2-(2-amino-3-hydroxypropyl)cyclopropane-1-carboxylic acid hydrochloride has been studied for its potential applications in the field of scientific research. It has been shown to have the ability to act as a prodrug, which can be used to deliver therapeutic agents to specific sites in the body. In addition, 2-(2-amino-3-hydroxypropyl)cyclopropane-1-carboxylic acid hydrochloride has been shown to have the ability to cross the blood-brain barrier, making it a promising compound for drug delivery applications. Furthermore, 2-(2-amino-3-hydroxypropyl)cyclopropane-1-carboxylic acid hydrochloride has been studied for its potential use in gene therapy, as it can be used to deliver genetic material to cells. Finally, 2-(2-amino-3-hydroxypropyl)cyclopropane-1-carboxylic acid hydrochloride has been studied for its potential use in cancer research, as it can be used to deliver chemotherapeutic agents to cancer cells.

Mechanism of Action

The mechanism of action of 2-(2-amino-3-hydroxypropyl)cyclopropane-1-carboxylic acid hydrochloride is not yet fully understood. However, it is believed that 2-(2-amino-3-hydroxypropyl)cyclopropane-1-carboxylic acid hydrochloride is able to act as a prodrug due to its ability to cross the blood-brain barrier. Once inside the body, 2-(2-amino-3-hydroxypropyl)cyclopropane-1-carboxylic acid hydrochloride is believed to be converted into its active form, which is then able to interact with receptors in the body to produce its desired effects.
Biochemical and Physiological Effects
2-(2-amino-3-hydroxypropyl)cyclopropane-1-carboxylic acid hydrochloride has been studied for its biochemical and physiological effects. It has been shown to have the ability to modulate the activity of enzymes, which can lead to changes in the metabolism of drugs and other molecules. In addition, 2-(2-amino-3-hydroxypropyl)cyclopropane-1-carboxylic acid hydrochloride has been shown to have the ability to modulate the activity of ion channels, which can lead to changes in the electrical activity of cells. Finally, 2-(2-amino-3-hydroxypropyl)cyclopropane-1-carboxylic acid hydrochloride has been shown to have the ability to modulate the activity of transporters, which can lead to changes in the uptake and distribution of molecules in the body.

Advantages and Limitations for Lab Experiments

2-(2-amino-3-hydroxypropyl)cyclopropane-1-carboxylic acid hydrochloride has several advantages when used in lab experiments. It is relatively easy to synthesize, and it is relatively stable in solution. In addition, 2-(2-amino-3-hydroxypropyl)cyclopropane-1-carboxylic acid hydrochloride has been shown to be relatively non-toxic, making it safe to use in experiments. However, 2-(2-amino-3-hydroxypropyl)cyclopropane-1-carboxylic acid hydrochloride does have some limitations when used in lab experiments. For example, it is not able to cross the blood-brain barrier, which can limit its utility in certain experiments. In addition, 2-(2-amino-3-hydroxypropyl)cyclopropane-1-carboxylic acid hydrochloride is not able to cross cell membranes, which can limit its utility in certain experiments.

Future Directions

There are several potential future directions for 2-(2-amino-3-hydroxypropyl)cyclopropane-1-carboxylic acid hydrochloride. One potential direction is to explore its potential use as a prodrug for drug delivery applications. Another potential direction is to explore its potential use in gene therapy applications. Finally, another potential direction is to explore its potential use in cancer research, as it has been shown to be able to deliver chemotherapeutic agents to cancer cells.

Synthesis Methods

2-(2-amino-3-hydroxypropyl)cyclopropane-1-carboxylic acid hydrochloride can be synthesized through a two-step process. The first step involves the reaction of 2-amino-3-hydroxypropyl cyclopropane-1-carboxylic acid (AHPC) with hydrochloric acid (HCl) to form 2-(2-amino-3-hydroxypropyl)cyclopropane-1-carboxylic acid hydrochloride hydrochloride. The second step involves the reaction of 2-(2-amino-3-hydroxypropyl)cyclopropane-1-carboxylic acid hydrochloride hydrochloride with anhydrous sodium carbonate (Na2CO3) to form the final product, 2-(2-amino-3-hydroxypropyl)cyclopropane-1-carboxylic acid hydrochloride. This two-step process has been demonstrated to be an efficient and cost-effective method for synthesizing 2-(2-amino-3-hydroxypropyl)cyclopropane-1-carboxylic acid hydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2-amino-3-hydroxypropyl)cyclopropane-1-carboxylic acid hydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-bromo-1-cyclopropanecarboxylic acid", "2-amino-3-hydroxypropanol", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "water" ], "Reaction": [ "Step 1: Conversion of 2-bromo-1-cyclopropanecarboxylic acid to 2-cyclopropanecarboxylic acid", "React 2-bromo-1-cyclopropanecarboxylic acid with sodium hydroxide in water to form 2-cyclopropanecarboxylic acid", "Step 2: Conversion of 2-cyclopropanecarboxylic acid to 2-(2-amino-3-hydroxypropyl)cyclopropane-1-carboxylic acid", "React 2-cyclopropanecarboxylic acid with 2-amino-3-hydroxypropanol in diethyl ether to form 2-(2-amino-3-hydroxypropyl)cyclopropane-1-carboxylic acid", "Step 3: Formation of 2-(2-amino-3-hydroxypropyl)cyclopropane-1-carboxylic acid hydrochloride", "React 2-(2-amino-3-hydroxypropyl)cyclopropane-1-carboxylic acid with hydrochloric acid to form 2-(2-amino-3-hydroxypropyl)cyclopropane-1-carboxylic acid hydrochloride" ] }

CAS RN

2751620-70-7

Molecular Formula

C7H14ClNO3

Molecular Weight

195.6

Purity

0

Origin of Product

United States

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